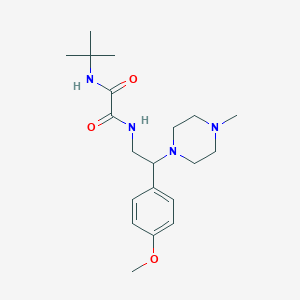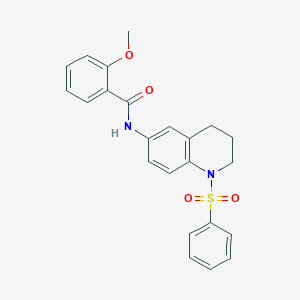
2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic molecule that may be related to the class of tetrahydroisoquinoline derivatives. These derivatives are of interest due to their potential biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds involves the creation of diastereomerically pure sulfoxides and their subsequent reactions to form tetrahydroisoquinoline derivatives. For instance, the synthesis of (-)-(S) menthyl 2-methoxy-1-naphthalenesulfinate is reported, which reacts with benzylmagnesium chloride to give a benzyl 2-methoxy-1-naphthyl sulfoxide with high enantiomeric purity. This sulfoxide then undergoes addition to a dihydroisoquinoline N-oxide to yield a tetrahydroisoquinoline derivative with high diastereoselectivity . This process may be relevant to the synthesis of the compound , as it involves similar structural motifs and could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is characterized by the presence of a tetrahydroisoquinoline core, which can be further modified with various substituents. The stereochemistry of these compounds is crucial, as demonstrated by the single crystal X-ray structure determination of a related compound . Understanding the molecular structure is essential for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions of tetrahydroisoquinoline derivatives can be complex and highly stereoselective. The synthesis process often involves the use of organometallic reagents and can result in compounds with high enantiomeric excess. These reactions are important for the creation of compounds with specific configurations, which can have significant implications for their biological activity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are not directly reported, related compounds can provide some insights. For example, the affinity of tetrahydroisoquinoline derivatives for biological targets such as acetylcholinesterase and apamin-sensitive Ca2+-activated K+ channels can be influenced by the presence of methoxy groups and the nature of substituents at specific positions on the core structure . The lipophilicity and size of substituents can also affect the compound's affinity and biological activity .
科学的研究の応用
Synthesis and Structural Analysis
- Synthesis of Tetrahydroquinolines : A method for synthesizing 1,2,3,4-tetrahydroquinolines, which are structurally related to the compound of interest, has been developed through a Pummerer-type reaction. This synthesis technique is notable for its efficiency and convenience, opening pathways for further chemical modifications and applications in medicinal chemistry (Toda, Sakagami, & Sano, 1999).
Pharmacological Applications
- Histone Deacetylase (HDAC) Inhibitors : Derivatives of tetrahydroquinoline, resembling the chemical structure , have shown potent inhibitory effects on histone deacetylase, suggesting potential for the treatment of cancer. For instance, specific derivatives have demonstrated significant anti-proliferative activity against prostate cancer cells, highlighting their therapeutic potential as HDAC inhibitors and anticancer agents (Liu et al., 2015).
Novel Mechanisms and Pathways
- Fluorescence Derivatization Reagent : Certain quinoline derivatives have been found to serve as highly sensitive fluorescence derivatization reagents for alcohols in chromatography. This application is crucial for analytical methodologies, potentially aiding in the detection and quantification of various biological and chemical samples (Yoshida, Moriyama, & Taniguchi, 1992).
Bioisostere Applications
- PI3K Inhibitors and Anticancer Agents : Research into bioisosteres of the molecule has led to the discovery of novel structures functioning as PI3K inhibitors, with significant anticancer activity. These findings underscore the compound's relevance in developing new therapeutic agents targeting the PI3K/AKT/mTOR pathway, a critical signaling pathway in cancer progression and survival (Shao et al., 2014).
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-22-12-6-5-11-20(22)23(26)24-18-13-14-21-17(16-18)8-7-15-25(21)30(27,28)19-9-3-2-4-10-19/h2-6,9-14,16H,7-8,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGDHFPQGKZHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

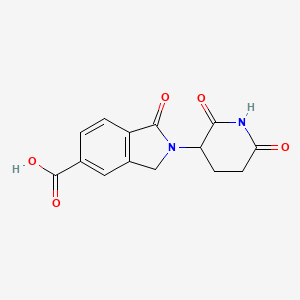
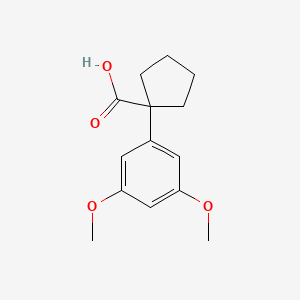
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)
![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)
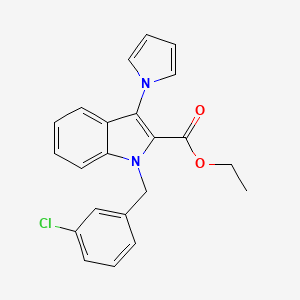
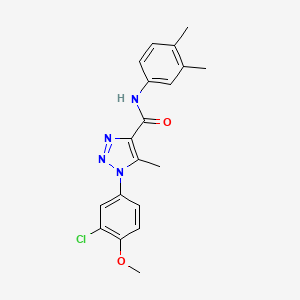
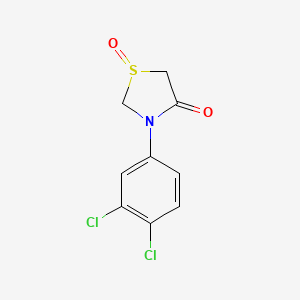
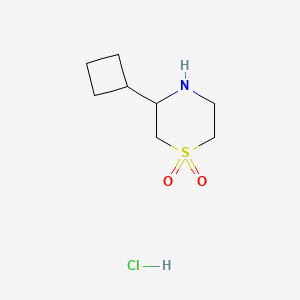
![3-[(4-Methylphenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone](/img/structure/B3000507.png)
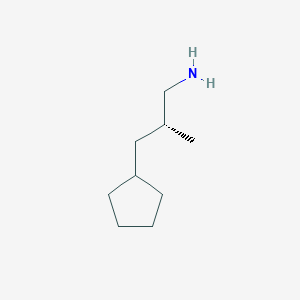
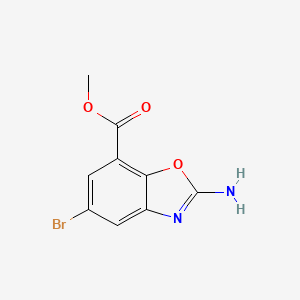
![4-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B3000515.png)
![4-benzyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3000516.png)
